molecular formula C15H10FNO B018934 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile CAS No. 64169-67-1

1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile

Cat. No. B018934
CAS RN: 64169-67-1
M. Wt: 239.24 g/mol
InChI Key: YXCRMKYHFFMNPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile is a compound of interest in the field of organic chemistry, particularly for its structural and pharmaceutical significance. This compound is related to a class of chemicals known for their varied applications in medicinal chemistry.

Synthesis Analysis

The synthesis of compounds related to 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile typically involves multi-step chemical reactions. For example, Saeed et al. (2010) and Saeed et al. (2011) describe the synthesis of similar compounds using techniques such as the reaction of isothiocyanate with fluoroanilines and the preparation of 1,3-dihydroisobenzofuran derivatives through reactions involving aromatic aldehydes and malononitrile (Saeed et al., 2010), (Saeed et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile is often characterized using techniques like X-ray crystallography, as demonstrated in studies by Özbey et al. (2004) and Yin et al. (2017) (Özbey et al., 2004), (Yin et al., 2017).

Chemical Reactions and Properties

The chemical reactions involving 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile or similar compounds include various transformations under different conditions. Studies like those by Bhandari and Gaonkar (2014) investigate the synthesis of related compounds and their reactivity under specific conditions (Bhandari & Gaonkar, 2014).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and stability, can be determined through experimental methods. However, specific data on the physical properties of 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile itself are not detailed in the accessed papers.

Chemical Properties Analysis

The chemical properties, including reactivity, functional group analysis, and stability, are explored in studies like that of Khajehzadeh and Moghadam (2017), who conducted a detailed analysis of related compounds using Density Functional Theory (DFT) (Khajehzadeh & Moghadam, 2017).

Scientific Research Applications

Chemical Synthesis and Derivative Formation

  • Synthetic Approaches for Derivative Compounds : Ali et al. (2016) explored aldol condensation to produce derivatives of 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile, leading to new substituted pyrazoles, pyrimidines, and azolopyrimidine derivatives, which are important in medicinal chemistry (Ali et al., 2016).

  • Development of Novel Schiff Bases : Puthran et al. (2019) synthesized novel Schiff bases using derivatives of 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile, which are significant in the development of new pharmaceutical compounds (Puthran et al., 2019).

Molecular Structure and Spectroscopic Studies

  • Molecular Structure Analysis : Khajehzadeh and Moghadam (2017) utilized Density Functional Theory to analyze the structural and molecular properties of antidepressants containing 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile, contributing to understanding the therapeutic properties of these drugs (Khajehzadeh & Moghadam, 2017).

  • Photophysical Studies : Mandali et al. (2017) conducted synthesis and photophysical studies on 1-arylidene-1,3-dihydroisobenzofuran derivatives, utilizing 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile as a scaffold, indicating its potential in the development of biologically relevant fluorophores (Mandali et al., 2017).

Potential Pharmaceutical Applications

  • Antimicrobial Activity : Bhandari and Gaonkar (2014) explored the synthesis of triazole-thione derivatives of 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile, showing promise as antibacterial and antifungal agents (Bhandari & Gaonkar, 2014).

  • Synthesis of Potential Chemosensors : Hranjec et al. (2012) described the synthesis of benzimidazole and benzimidazoquinoline derivatives, using 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile as a precursor, for potential use as chemosensors for different cations (Hranjec et al., 2012).

Safety And Hazards

Information on the compound’s safety and hazards would typically be found in its Material Safety Data Sheet (MSDS). This includes information on its toxicity, flammability, and precautions for handling and storage .

properties

IUPAC Name

1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO/c16-13-4-2-11(3-5-13)15-14-6-1-10(8-17)7-12(14)9-18-15/h1-7,15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXCRMKYHFFMNPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)C#N)C(O1)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70431862
Record name 1-(4-Fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile

CAS RN

64169-67-1
Record name 1-(4-Fluorophenyl)-1,3-dihydro-5-isobenzofurancarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64169-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-(4′-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbaldehyde (17.00 g) was dissolved in toluene (200 ml) and hydroxylamine hydrochloride (5.5 g) and triethylamine (8.0 g) were added. The mixture was stirred at 80-100° C. for 2 hr. The obtained triethylamine hydrochloride was filtered and the solvent was evaporated. Thereto was added acetic anhydride (36.5 g) and the mixture was stirred at 125-130° C. for 5 hr. The reaction mixture was poured into 10% aqueous sodium hydroxide solution (300 ml) and extracted twice with toluene (200 ml). The toluene layer was washed successively with 5% aqueous sodium hydroxide solution, water and saturated brine and dried over magnesium sulfate. Silica gel (5 g) was added and the mixture was thoroughly stirred and filtered. The solvent was evaporated to give crude 1-(4′-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (14.2 g). This was recrystallized from a mixed solvent of ethanol/hexane to give 1-(4′-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (9.52 g, 59.8%).
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step Two
Quantity
8 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Crude (4-cyano-2-hydroxymethylphenyl)(4-fluorophenyl)methanol (700 g) is dissolved in H3PO4 (60%, 3000 mL) and the solution is heated to 80° C. for 3 hours. Toluene (1000 mL) is added and the phases are separated. The aqueous phase is further extracted with toluene (1000 mL). The toluene phases are joined and the solvents are removed in vacuo. The remaining crystals are recrystallized from EtOH (99%). Yield 219 g (29%). DSC onset: 97° C.
Quantity
700 g
Type
reactant
Reaction Step One
Name
Quantity
3000 mL
Type
solvent
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile
Reactant of Route 3
1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile
Reactant of Route 4
1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile
Reactant of Route 5
Reactant of Route 5
1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile
Reactant of Route 6
Reactant of Route 6
1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.